molecular formula C₁₃H₂₂O₂ B1145515 Methyl 3-ethyl-7-methylnona-2,6-dienoate CAS No. 33619-65-7

Methyl 3-ethyl-7-methylnona-2,6-dienoate

Cat. No.: B1145515
CAS No.: 33619-65-7
M. Wt: 210.31
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethyl-7-methylnona-2,6-dienoate is an aliphatic ester featuring a nine-carbon backbone (nona-) with conjugated double bonds at positions 2 and 4. The compound is substituted with an ethyl group at position 3 and a methyl group at position 5.

Properties

CAS No.

33619-65-7

Molecular Formula

C₁₃H₂₂O₂

Molecular Weight

210.31

IUPAC Name

methyl 3-ethyl-7-methylnona-2,6-dienoate

InChI

InChI=1S/C13H22O2/c1-5-11(3)8-7-9-12(6-2)10-13(14)15-4/h8,10H,5-7,9H2,1-4H3

SMILES

CCC(=CCCC(=CC(=O)OC)CC)C

Synonyms

3-Ethyl-7-methyl-2,6-nonadienoic Acid Methyl Ester_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences between Methyl 3-ethyl-7-methylnona-2,6-dienoate and related compounds:

Compound Name Carbon Chain Length Substituents Functional Groups Double Bond Configuration Reference
This compound 9 (nona-) 3-ethyl, 7-methyl Ester (methyl) 2E,6E N/A (Target)
Methyl nerate (3,7-dimethylocta-2,6-dienoate) 8 (octa-) 3-methyl, 7-methyl Ester (methyl) 2Z,6E
(2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate 8 (octa-) 3-methyl, 7-methyl, 8-oxo Ester (methyl), ketone (8-oxo) 2E,6E
Methyl (2E,6Z)-dodeca-2,6-dienoate 12 (dodeca-) None Ester (methyl) 2E,6Z
Melithiazol L 7 (hepta-) Thiazole rings, methoxy groups Ester (methyl), thiazoles, methoxy 2E,6E
Key Observations:
  • Chain Length: The target compound’s nona-chain distinguishes it from shorter (octa-/hepta-) or longer (dodeca-) analogs. Longer chains may increase hydrophobicity and influence membrane permeability in biological systems .
  • Functional Groups: The 8-oxo group in (2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate adds polarity and hydrogen-bonding capacity, which could enhance interactions in catalytic processes or biological targets .

Physical and Chemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated at ~224 g/mol (C₁₃H₂₂O₂), higher than Methyl nerate (C₁₁H₁₈O₂, ~182 g/mol) due to its longer chain and ethyl substituent .
  • Polarity: The absence of polar groups (e.g., oxo, thiazole) in the target compound suggests lower polarity compared to (2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate or Melithiazol L .
  • Double Bond Geometry : The 2E,6E configuration aligns with compounds in , which are synthesized with high stereoselectivity using transition-metal catalysts .

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